SSEA-4 tetraose
Beschreibung
Eigenschaften
Molekularformel |
C32H55NO26 |
|---|---|
Synonyme |
Neu5Acα2-3Galβ1-3GalNAcβ1-3Gal |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Identification of Stem Cell Populations
SSEA-4 as a Stem Cell Marker
SSEA-4 is widely recognized as a marker for undifferentiated pluripotent stem cells, particularly in human embryonic stem cells and mesenchymal stem cells. Research indicates that SSEA-4+ cells exhibit enhanced stemness properties, including increased proliferation potential and clonogenicity. For instance, a study demonstrated that SSEA-4+ mesenchymal stem cells from Wharton's jelly maintained their stemness characteristics over multiple passages, suggesting their utility in regenerative medicine .
Isolation Techniques
Effective isolation of SSEA-4+ cells can be achieved through techniques such as Fluorescence Activated Cell Sorting (FACS). This method has been shown to enrich SSEA-4+ populations significantly, allowing for detailed analysis of their properties and potential therapeutic applications .
Role in Cancer Progression
SSEA-4 in Tumor Biology
SSEA-4 is implicated in the malignancy of various cancers, including prostate and breast cancer. Studies have shown that SSEA-4+ cancer cells exhibit enhanced migratory capabilities and are associated with epithelial-to-mesenchymal transition (EMT), a process critical for metastasis . The expression of SSEA-4 correlates with poor prognosis and increased metastatic potential across multiple cancer types, highlighting its role as a potential target for therapeutic interventions .
Therapeutic Targeting
Recent advancements have explored the use of SSEA-4 as a target for CAR T-cell therapies. Research indicates that targeting SSEA-4+ cells can alter tumor microenvironments and potentially reduce tumor burden. However, this approach may also lead to on-target/off-target toxicities, necessitating careful monitoring during clinical applications .
Therapeutic Applications
Regenerative Medicine
The regenerative potential of SSEA-4+ mesenchymal stem cells has been investigated for their ability to differentiate into various cell types and promote tissue repair. Their unique properties make them suitable candidates for cell-based therapies aimed at treating degenerative diseases and injuries .
Immunotherapy
SSEA-4's expression on certain immune cell subsets suggests its involvement in immune responses. For example, studies have identified SSEA-4+ lymphocytes in rabbits, indicating its potential role in modulating immune functions . This aspect opens avenues for utilizing SSEA-4 in immunotherapy strategies against cancers or autoimmune diseases.
Summary Table: Applications of SSEA-4 Tetraose
Case Studies
- Mesenchymal Stem Cells from Wharton's Jelly : A study highlighted the isolation of SSEA-4+ mesenchymal stem cells from Wharton's jelly, demonstrating their superior growth characteristics and therapeutic potential compared to SSEA-4 negative populations .
- Prostate Cancer Dynamics : Research on prostate cancer revealed that SSEA-4+ cells displayed enhanced migratory behavior linked to EMT processes, suggesting that targeting these cells could inhibit metastatic spread .
- CAR T-cell Therapy Targeting SSEA-4 : A preclinical study investigated the effects of CAR T-cells directed against SSEA-4+, noting significant changes in tumor microenvironment dynamics but also highlighting potential toxicity concerns .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
Key Differences
Structural Complexity: SSEA-4 tetraose exhibits branching (t-Manp and 2,6-Manp residues), whereas 3-O-β-cellotriosyl-β-glucose and β-(1→3)-glucotetraose are linear . Linkage patterns differ: SSEA-4 involves α/β-mannose bonds, while β-glucan-derived tetraoses use β-(1→4) or β-(1→3) glucose linkages.
Synthesis and Origin :
- SSEA-4 is naturally occurring and released via enzymatic β-elimination .
- β-(1→3)-glucotetraose is synthesized chemically using convergent strategies (e.g., [4 + 1 + 4] assembly), highlighting its utility in glycobiology research .
Functional Relevance :
- SSEA-4 is directly linked to cellular recognition , whereas β-glucan-derived tetraoses are metabolic intermediates in plant polysaccharide breakdown .
Research Findings and Methodological Insights
- Analytical Techniques: SSEA-4 tetraose characterization relies on advanced methods like NMR to resolve H-1 signals (~5.35 ppm for reducing mannose) and methylation GC-MS to differentiate residues . In contrast, β-glucan-derived tetraoses are identified via TLC migration patterns and enzymatic digestion .
- Synthetic Challenges : Branched structures like SSEA-4 are harder to synthesize than linear tetraoses due to stereochemical control requirements. Synthetic β-(1→3)-glucotetraose serves as a model for studying glycosylation efficiency .
Q & A
Basic: How is SSEA-4 tetraose chemically synthesized, and what key steps ensure structural fidelity?
Methodological Answer:
SSEA-4 tetraose is synthesized via iterative glycosylation strategies, often employing orthogonal protecting groups to control regioselectivity. For example, a convergent [4 + 1 + 4] approach assembles oligosaccharide backbones using pre-activated glycosyl donors (e.g., trichloroacetimidates), followed by selective deprotection and coupling steps . Critical quality control involves intermediate characterization using MALDI-TOF-MS and HPLC to confirm molecular weight and purity. Post-synthesis, nuclear magnetic resonance (NMR) (e.g., ¹H, ¹³C, 2D COSY/TOCSY) validates anomeric configuration and linkage specificity .
Basic: What analytical techniques are essential for characterizing SSEA-4 tetraose and its derivatives?
Methodological Answer:
- Methylation Analysis: Permethylation followed by acid hydrolysis and GC-MS identifies monosaccharide linkages (e.g., distinguishing 1→3 vs. 1→6 bonds) by analyzing partially methylated alditol acetates .
- NMR Spectroscopy: ¹H NMR detects anomeric proton signals (δ 4.5–5.5 ppm) to confirm glycosidic bond stereochemistry. 2D NOESY or ROESY reveals spatial proximity between residues .
- High-Resolution Mass Spectrometry (HR-MS): ESI-MS or MALDI-TOF-MS verifies molecular ion peaks and fragmentation patterns for structural confirmation .
Advanced: How can researchers resolve structural ambiguities in branched vs. linear SSEA-4 tetraose isomers?
Methodological Answer:
- Enzymatic Digestion: Use α-mannosidase or β-galactosidase to selectively cleave specific linkages. For example, branched structures resistant to digestion can be differentiated from linear isomers via HPLC retention time shifts .
- Ion Mobility Spectrometry (IMS): Coupled with MS, IMS separates isomers based on collision cross-sectional differences, resolving conformational heterogeneity .
- Comparative NMR Analysis: Compare NOE correlations and ³J coupling constants to map branching points (e.g., ¹H-¹H TOCSY for spin-system identification) .
Advanced: What experimental design considerations are critical for studying SSEA-4 tetraose’s role in cell signaling?
Methodological Answer:
- In vitro Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with receptors (e.g., Siglec proteins). Include negative controls (e.g., scrambled oligosaccharides) to confirm specificity .
- Cell-Based Functional Studies: Knockdown/overexpression models (e.g., CRISPR-Cas9) paired with glycan microarray profiling can map SSEA-4’s impact on signaling pathways. Normalize data to housekeeping genes (e.g., GAPDH) and use ANOVA for multi-group comparisons .
- Ethical Replication: Replicate experiments across ≥3 biological replicates to account for variability. Pre-register protocols to mitigate bias .
Advanced: How should researchers address contradictions in SSEA-4 tetraose bioactivity data across studies?
Methodological Answer:
- Source Validation: Cross-check glycan purity (≥95% via HPLC) and confirm absence of endotoxins (LAL assay), as contaminants may skew bioactivity .
- Contextual Factors: Document cell line passage numbers, culture conditions, and glycan presentation (soluble vs. immobilized), which influence receptor engagement .
- Meta-Analysis: Use PRISMA guidelines to systematically compare datasets, applying random-effects models to account for heterogeneity. Highlight methodological disparities (e.g., assay sensitivity thresholds) as potential confounders .
Basic: What is the significance of SSEA-4 tetraose in glycoconjugate vaccine development?
Methodological Answer:
SSEA-4 tetraose serves as an antigenic epitope in cancer vaccines. Key steps include:
- Conjugation Chemistry: Link tetraose to carrier proteins (e.g., CRM197) via reductive amination or click chemistry (e.g., azide-alkyne cycloaddition). Optimize molar ratios to balance immunogenicity and solubility .
- Immunogenicity Testing: Use ELISA to measure IgG/IgM titers in animal models. Compare adjuvant formulations (e.g., Alum vs. QS-21) for enhanced response .
Advanced: How can researchers optimize SSEA-4 tetraose purification from complex biological mixtures?
Methodological Answer:
- Multi-Step Chromatography: Combine size-exclusion (Bio-Gel P-2/P-4) with ion-exchange (DEAE-Sepharose) to separate tetraose from larger glycans or charged contaminants .
- Tagging Strategies: Introduce fluorescent probes (e.g., 2-AB) for HPLC tracking. Validate tag removal via LC-MS post-purification .
- Yield vs. Purity Trade-offs: Use design of experiments (DoE) to model solvent gradients, loading volumes, and flow rates. Pareto optimization identifies ideal conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
